molecular formula C5H10N2O3S B12064536 Cysteine-glycine

Cysteine-glycine

Cat. No.: B12064536
M. Wt: 178.21 g/mol
InChI Key: ZUKPVRWZDMRIEO-UHFFFAOYSA-N
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Description

Cysteine-glycine is a dipeptide composed of the amino acids cysteine and glycine. Cysteine is a sulfur-containing amino acid, while glycine is the simplest amino acid with a single hydrogen atom as its side chain. This dipeptide is significant in various biochemical processes and has applications in multiple fields, including medicine, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cysteine-glycine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Activation: The carboxyl group of cysteine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated cysteine is coupled with glycine in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its high specificity and mild reaction conditions, reducing the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

Cysteine-glycine undergoes various chemical reactions, including:

    Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine-glycine.

    Reduction: Disulfide bonds in cystine-glycine can be reduced back to this compound using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

    Oxidation: Cystine-glycine

    Reduction: this compound

    Substitution: Derivatives with modified amino or carboxyl groups

Scientific Research Applications

Cysteine-glycine has numerous applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and stability.

    Biology: It plays a role in studying protein folding and disulfide bond formation.

    Medicine: this compound is investigated for its antioxidant properties and potential therapeutic applications in conditions involving oxidative stress.

    Industry: It is used in the production of flavor enhancers and as a precursor for the synthesis of more complex peptides.

Mechanism of Action

Cysteine-glycine exerts its effects primarily through its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as an antioxidant and protecting cells from oxidative damage. Additionally, the dipeptide can form disulfide bonds, influencing protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cystine-glycine: Formed by the oxidation of cysteine-glycine, containing a disulfide bond.

    Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, with significant antioxidant properties.

    Cysteine-alanine: Another dipeptide with similar properties but different amino acid composition.

Uniqueness

This compound is unique due to its simple structure and the presence of a thiol group, which imparts significant redox activity. This makes it a valuable compound for studying redox biology and developing antioxidant therapies.

Properties

IUPAC Name

2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKPVRWZDMRIEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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